![molecular formula C10H13F2NO B13688433 (R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol is a chiral compound with a unique structure that includes an aminoethyl group, a phenyl ring, and two fluorine atoms attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(1-Aminoethyl)phenylboronic acid and 2,2-difluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction mixture is heated to a specific temperature, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Purification: The product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters.
Automated Purification Systems: Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(1-Aminoethyl)phenylboronic acid: Shares the aminoethyl and phenyl groups but lacks the difluoroethanol moiety.
2,2-Difluoroethanol: Contains the difluoroethanol group but lacks the aminoethyl and phenyl groups.
Uniqueness
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C10H13F2NO |
|---|---|
Peso molecular |
201.21 g/mol |
Nombre IUPAC |
2-[3-(1-aminoethyl)phenyl]-2,2-difluoroethanol |
InChI |
InChI=1S/C10H13F2NO/c1-7(13)8-3-2-4-9(5-8)10(11,12)6-14/h2-5,7,14H,6,13H2,1H3 |
Clave InChI |
NNNBRAACNYLATK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)C(CO)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


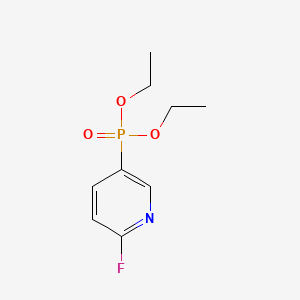



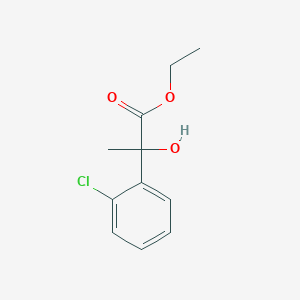

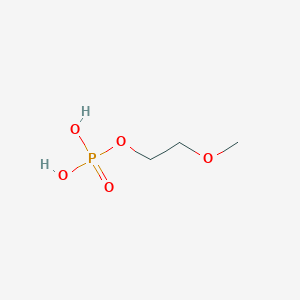
![[3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)
![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)
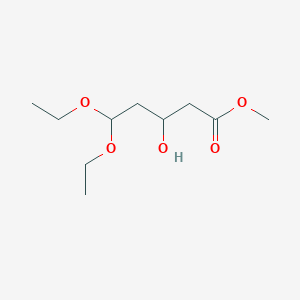
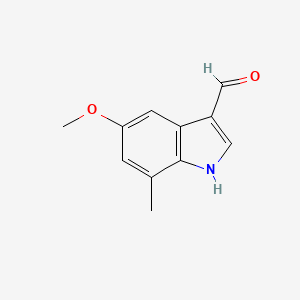
![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)


